3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide
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Overview
Description
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the diethoxyphosphorylethyl intermediate: This step involves the reaction of a suitable phosphorylating agent with an appropriate ethyl derivative under controlled conditions.
Introduction of the trichloro group: The intermediate is then reacted with a chlorinating agent to introduce the trichloro group.
Coupling with 3-methylbutanamide: The final step involves coupling the trichloro-diethoxyphosphorylethyl intermediate with 3-methylbutanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)butanamide
- 3-methyl-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide
Uniqueness
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is unique due to its specific diethoxyphosphorylethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl3NO4P/c1-5-18-20(17,19-6-2)10(11(12,13)14)15-9(16)7-8(3)4/h8,10H,5-7H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTTWYCPRMGAID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CC(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816332 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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